molecular formula C21H14Br2N4 B2757347 (E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline CAS No. 392247-01-7

(E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline

Cat. No.: B2757347
CAS No.: 392247-01-7
M. Wt: 482.179
InChI Key: UCPAXGCDPDOHFG-ZMOGYAJESA-N
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Description

(E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone intermediate is then reacted with 6-bromo-4-phenylquinazoline under acidic or basic conditions to form the final product.

The reaction conditions often include:

    Solvent: Common solvents used are ethanol, methanol, or acetic acid.

    Temperature: The reactions are typically carried out at reflux temperatures.

    Catalysts: Acidic or basic catalysts may be used to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted quinazolines with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It has shown activity against various cancer cell lines, making it a potential lead compound for anticancer drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2-benzylidenehydrazinylidene)quinoxaline
  • (E)-2-(2-chlorobenzylidene)hydrazinylidene)quinoxaline
  • (E)-2-(2-bromobenzylidene)hydrazinylidene)quinoxaline

Uniqueness

Compared to similar compounds, (E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline stands out due to its dual bromine substitution, which enhances its reactivity and potential biological activity. The presence of both bromine atoms and the quinazoline core structure contributes to its unique chemical and biological properties.

Properties

IUPAC Name

6-bromo-N-[(E)-(4-bromophenyl)methylideneamino]-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Br2N4/c22-16-8-6-14(7-9-16)13-24-27-21-25-19-11-10-17(23)12-18(19)20(26-21)15-4-2-1-3-5-15/h1-13H,(H,25,26,27)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPAXGCDPDOHFG-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N/N=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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